1H-thieno[3,2-d][1,3]oxazine-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of 1H-thieno[3,2-d][1,3]oxazine-2,4-dione and related analogues involves regioselective ring opening of 3-thiaisatoic anhydride using α-amino acids under aqueous conditions, leading to the formation of optically pure derivatives (Brouillette et al., 2009). Another approach utilizes the reaction of CO2 with 2,3-allenamides under mild conditions, showcasing the compound's reactivity towards carbon dioxide (Chen, Fu, & Ma, 2009).
Scientific Research Applications
1. Organic & Biomolecular Chemistry
- Application : The compound is used in the synthesis of 1,3-oxazine-2,4-diones and 1,3-thiazine-2,4-diones via organocatalytic CO2/COS incorporation into allenamides .
- Method : The process involves organocatalyzed [4 + 2] annulation of CO2/COS with allenamides . The catalytic potential of a series of Lewis base CO2 and COS adducts are particularly noted for this process, which features high regio- and chemo-selectivity, step-economy, facile scalability, and easy product derivatization .
- Results : The process results in the synthesis of 1,3-oxazine-2,4-diones and 1,3-thiazine-2,4-diones in moderate to excellent yields under mild reaction conditions .
2. Synthesis of Bicyclic Analogues
- Application : The compound is used in the synthesis of bicyclic 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione analogues .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
3. Synthesis of Thieno[2,3-d] Pyrimidin-4(3H)-ones
- Application : The compound is used in the synthesis of novel analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as selective inhibitors of cancer cell growth .
- Method : The process involves a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine .
- Results : The obtained compounds were tested in vitro for cancer cell growth inhibition. Most of the compounds inhibited the proliferation of A549 and MCF-7 cells .
4. Therapeutic Importance of Synthetic Thiophene
- Application : The compound is used in the synthesis of synthetic thiophene derivatives .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Among all the synthesized derivatives, some showed greater inhibitory effect against certain organisms .
5. Chemical Transformation
- Application : The compound is used in the application of organocatalytic systems for CO2 and COS chemical transformation .
- Method : The process involves the catalytic potential of a series of Lewis base CO2 and COS adducts . This process features high regio- and chemo-selectivity, step-economy, facile scalability, and easy product derivatization .
- Results : The specific results or outcomes obtained are not detailed in the source .
6. Inhibitory Effect Against Organisms
- Application : The compound is used in the synthesis of synthetic thiophene derivatives .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Among all the synthesized derivatives, some showed greater inhibitory effect against certain organisms .
properties
IUPAC Name |
1H-thieno[3,2-d][1,3]oxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO3S/c8-5-4-3(1-2-11-4)7-6(9)10-5/h1-2H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTTXSWWWSYDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380559 | |
Record name | 2H-Thieno[3,2-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-thieno[3,2-d][1,3]oxazine-2,4-dione | |
CAS RN |
78756-28-2 | |
Record name | 2H-Thieno[3,2-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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